molecular formula C10H10ClNO2 B13051109 1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid

1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B13051109
M. Wt: 211.64 g/mol
InChI Key: MTLAZKPEIYMLMX-UHFFFAOYSA-N
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Description

1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an amino group, a chlorine atom, and a carboxylic acid group attached to the indene ring system. Indene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of indene derivatives followed by the introduction of the amino and carboxylic acid groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other indene derivatives, such as:

    1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the chlorine atom, which may result in different biological activities.

    1-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the amino group, affecting its reactivity and applications.

    2,3-Dihydro-1H-indene-1-carboxylic acid: Lacks both the amino and chlorine groups, making it less versatile in chemical reactions. The presence of both the amino and chlorine groups in this compound makes it unique and valuable for specific research and industrial applications.

This comprehensive overview highlights the significance of this compound in various fields of science and industry. Its unique chemical structure and reactivity make it a compound of interest for ongoing research and development.

Biological Activity

1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound notable for its unique structural features and significant biological activities. With a molecular formula of C10H10ClN1O2 and a molecular weight of approximately 211.65 g/mol, this compound belongs to the class of indene derivatives, which are recognized for their diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related research findings.

This compound acts primarily as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1). DDR1 is implicated in various cellular signaling pathways associated with fibrosis and cancer progression. The inhibition of this receptor by the compound may offer therapeutic strategies against conditions such as pancreatic cancer and other fibrotic diseases. Research indicates that this compound effectively binds to the kinase domain of DDR1, inhibiting its activity and disrupting collagen-induced epithelial–mesenchymal transition (EMT) pathways, which are critical in tumor progression and metastasis.

Therapeutic Applications

The compound has shown promise in several therapeutic areas due to its biological activities:

  • Anti-inflammatory Effects : Derivatives of this compound have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Cancer Therapy : By targeting DDR1, this compound may help in developing treatments for various cancers where fibrosis plays a significant role in disease progression.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Properties
4-Chloro-2,3-dihydro-1H-indene-1-carboxylic acidLacks amino groupExhibits anti-inflammatory activity
5-Amino-2,3-dihydro-1H-indene-2-carboxylic acidDifferent amino placementShows potential neuroprotective effects
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acidChlorine at position 6Displays distinct pharmacological profiles
4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acidMethoxy group instead of chloroKnown for enhanced solubility and bioactivity

This table illustrates how variations in substituents can influence biological activity while maintaining the core indene structure. The unique combination of an amino group and a chloro substituent in this compound enhances its role as a selective DDR1 inhibitor.

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on various cancer cell lines. For instance, research has shown that treatment with this compound leads to decreased cell viability and increased apoptosis in pancreatic cancer cells. These findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

Another area of investigation has been the antimicrobial potential of this compound. Preliminary studies indicate that it may exhibit antibacterial properties against certain Gram-positive bacteria. This aspect opens avenues for exploring its application in treating bacterial infections alongside its anticancer properties .

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

1-amino-4-chloro-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C10H10ClNO2/c11-8-3-1-2-7-6(8)4-5-10(7,12)9(13)14/h1-3H,4-5,12H2,(H,13,14)

InChI Key

MTLAZKPEIYMLMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C(=CC=C2)Cl)(C(=O)O)N

Origin of Product

United States

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